molecular formula C12H17BrO B3417777 1-(2-Bromo-ethyl)-4-tert-butoxy-benzene CAS No. 1147894-41-4

1-(2-Bromo-ethyl)-4-tert-butoxy-benzene

Cat. No. B3417777
M. Wt: 257.17 g/mol
InChI Key: GKGNCUZYCWSLPM-UHFFFAOYSA-N
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Description

“1-(2-Bromo-ethyl)-4-tert-butoxy-benzene” is likely an organobromine compound, similar to 2-Bromoethyl ether . Organobromine compounds are organic compounds that contain carbon bonded to bromine. They have a wide range of applications, including in the manufacture of pharmaceuticals and other chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions. For example, the bromination of organic molecules has been extensively studied, and there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Chemical Reactions Analysis

Amines, including primary and secondary amines, react rapidly with acid chlorides to form amides . This could potentially be relevant if “1-(2-Bromo-ethyl)-4-tert-butoxy-benzene” is used in reactions with amines.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromo-ethyl)-4-tert-butoxy-benzene” would depend on its specific structure. For example, 1-Bromo-2-ethylbenzene, a related compound, has a boiling point of 472.5 K and a melting point of 205.9 K .

Safety And Hazards

The safety and hazards associated with “1-(2-Bromo-ethyl)-4-tert-butoxy-benzene” would depend on its specific structure and properties. As a general rule, brominated organic compounds should be handled with care, as they can be hazardous .

Future Directions

The future directions for research and applications of “1-(2-Bromo-ethyl)-4-tert-butoxy-benzene” would depend on its specific properties and potential uses. Organobromine compounds have a wide range of applications, and there is ongoing research into new synthesis methods and applications .

properties

IUPAC Name

1-(2-bromoethyl)-4-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGNCUZYCWSLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-ethyl)-4-tert-butoxy-benzene

CAS RN

1147894-41-4
Record name 1-(2-bromoethyl)-4-(tert-butoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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